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molecular formula C9H8FN3O2S2 B8446277 4-Amino-2-fluoro-N-thiazol-2-yl-benzenesulfonamide

4-Amino-2-fluoro-N-thiazol-2-yl-benzenesulfonamide

Cat. No. B8446277
M. Wt: 273.3 g/mol
InChI Key: XNHBHGGUUHIOGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124610B2

Procedure details

Trifluoroacetic acid (8 mL, 0.1 mol) was added to the mixture of the [A] 4-(2,4-dimethoxy-benzylamino)-2-fluoro-N-thiazol-2-yl-benzenesulfonamide (2.59 g, 0.00612 mol) in methylene chloride (33 mL). The reaction mixture was stirred for one hour (turned into a purple solution) then concentrated to give the crude product, which was purified using Gilson preparative HPLC (reverse phase, Phenomenex 250×30 mm, 15 micron C18 column, 40 mL/min. Gradient, 85% A to 100% B over 25 min. Solvent A: 7800 water/200 acetonitrile/8 TFA. Solvent B: 7200 acetonitrile/800 water/8) to give the product as a yellow solid (0.92 g, 55%).
Quantity
8 mL
Type
reactant
Reaction Step One
Name
4-(2,4-dimethoxy-benzylamino)-2-fluoro-N-thiazol-2-yl-benzenesulfonamide
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.COC1C=C(OC)C=CC=1C[NH:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([NH:23][C:24]2[S:25][CH:26]=[CH:27][N:28]=2)(=[O:22])=[O:21])=[C:16]([F:29])[CH:15]=1>C(Cl)Cl>[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([NH:23][C:24]2[S:25][CH:26]=[CH:27][N:28]=2)(=[O:22])=[O:21])=[C:16]([F:29])[CH:15]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
4-(2,4-dimethoxy-benzylamino)-2-fluoro-N-thiazol-2-yl-benzenesulfonamide
Quantity
2.59 g
Type
reactant
Smiles
COC1=C(CNC2=CC(=C(C=C2)S(=O)(=O)NC=2SC=CN2)F)C=CC(=C1)OC
Name
Quantity
33 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one hour (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product, which
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
Gilson preparative HPLC (reverse phase, Phenomenex 250×30 mm, 15 micron C18 column, 40 mL/min. Gradient, 85% A to 100% B over 25 min. Solvent A: 7800 water/200 acetonitrile/8 TFA. Solvent B: 7200 acetonitrile/800 water/8)
Duration
25 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)S(=O)(=O)NC=1SC=CN1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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